molecular formula C6H12Cl3O3P B1200276 Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester CAS No. 6294-34-4

Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester

Cat. No. B1200276
CAS RN: 6294-34-4
M. Wt: 269.5 g/mol
InChI Key: XXIDKSWYSYEFAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phosphonic acid derivatives involves a range of chemical reactions, including the Michaelis-Arbuzov reaction for generating bisphosphonate esters and the use of dialkyl phosphites in conjunction with formaldehyde for producing N,N-bis(phosphonomethyl)amino acids. For example, the synthesis of phenyl substituted bisphosphonates has been achieved, leading to the preparation of layered Cd complexes of (dichloromethylene)bisphosphonic acid phenyl and alkyl ester derivatives, showcasing the versatility of these compounds in coordination chemistry (Jokiniemi et al., 2009).

Molecular Structure Analysis

The molecular structures of these compounds reveal complex coordination behaviors, as observed in crystal structures determined by X-ray diffraction. These structures often display one-dimensional chains, layered frameworks, and three-dimensional supramolecular networks, highlighting the structural diversity of bisphosphonate metal complexes (Jokiniemi et al., 2007).

Chemical Reactions and Properties

Phosphonic acid derivatives undergo various chemical reactions, including transesterification processes that allow for the functionalization of these compounds without hydrolysis of the phosphonate ester group. These reactions facilitate the synthesis of complex phosphonic acids and their esters, which can be tailored for specific applications (Bulman Page et al., 2002).

Physical Properties Analysis

The physical properties of phosphonic acid derivatives are closely related to their molecular structures. The presence of phenyl rings, alkyl groups, and metal coordination centers significantly affects their solubility, thermal stability, and reactivity. The thermal behavior of these compounds is particularly noteworthy, as it provides insights into their stability and decomposition pathways (Jokiniemi et al., 2009).

Chemical Properties Analysis

The chemical properties of phosphonic acid derivatives are influenced by their phosphonate groups and the ability to form complexes with metals. These properties are exploited in various applications, including catalysis, material science, and as ligands in coordination chemistry. The interaction with metals leads to the formation of complexes with unique chemical and physical properties, which are of interest for both fundamental research and practical applications (Jokiniemi et al., 2007).

Scientific Research Applications

Polymer Degradation

Phosphonic acid esters, including (2-chloroethyl)-, bis(2-chloroethyl) ester derivatives, have been investigated for their potential in the degradation of polymers. Research efforts have focused on developing pathways for the degradation of polymer wastes such as polyurethanes, polycarbonates, and polyamides using esters of H-phosphonic and phosphoric acids. These esters are effective degrading agents that can lead to the recovery of phosphorus-containing molecules with potential applications as fire retardants due to their inherent properties. The degraded products can be reused as intermediates for preparing rigid polyurethane foams, highlighting the dual benefit of waste reduction and resource recovery (Mitova et al., 2013).

Medicinal Chemistry and Biological Applications

Phosphonic acid and its derivatives play a significant role in medicinal chemistry and biological applications. They are used as bioactive agents (drugs and pro-drugs), for bone targeting, in the design of supramolecular or hybrid materials, for surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. The structural analogy of phosphonic acids with the phosphate group contributes to their wide-ranging applications across chemistry, biology, and physics. The synthesis methods for these compounds are critical for various research projects, indicating their importance in drug development and biomedical research (Sevrain et al., 2017).

Environmental Science

In environmental science, phosphonic acid esters are scrutinized for their degradation products and environmental fate. Notably, these compounds are part of chemical warfare agent degradation studies, assessing their formation, environmental fate, and ecotoxicity. Understanding the persistence and toxic effects of degradation products, such as those from (2-chloroethyl)-, bis(2-chloroethyl) ester phosphonic acid, is crucial for evaluating environmental and occupational health impacts. This research aids in identifying persistent compounds that indicate previous chemical warfare agent presence or degradation processes, contributing to environmental monitoring and safety protocols (Munro et al., 1999).

Materials Science

In materials science, phosphonic acid esters are explored for their complexing properties, particularly in the synthesis, characterization, and complexing behaviors of acyclic and macrocyclic compounds containing α-amino- or α-hydroxyphosphonate units. These compounds exhibit significant complexing properties toward metals and lanthanides, suggesting their potential in creating advanced materials with specific functionalities. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction analyses have been employed to elucidate the properties of these phosphonate-containing compounds (Failla et al., 2000).

properties

IUPAC Name

1-chloro-2-[2-chloroethoxy(2-chloroethyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12Cl3O3P/c7-1-4-11-13(10,6-3-9)12-5-2-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIDKSWYSYEFAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OP(=O)(CCCl)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8027618
Record name Bis(2-chloroethyl) 2-chloroethylphosphonate
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Molecular Weight

269.5 g/mol
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Physical Description

Liquid
Record name Phosphonic acid, P-(2-chloroethyl)-, bis(2-chloroethyl) ester
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Product Name

Phosphonic acid, (2-chloroethyl)-, bis(2-chloroethyl) ester

CAS RN

6294-34-4
Record name Bis(2-chloroethyl) P-(2-chloroethyl)phosphonate
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Record name Bis(2-chloroethyl) 2-chloroethylphosphonate
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Record name Bis(2-chloroethyl) (2-chloroethyl)phosphonate
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Record name Phosphonic acid, P-(2-chloroethyl)-, bis(2-chloroethyl) ester
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Record name Bis(2-chloroethyl) 2-chloroethylphosphonate
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Record name Bis(2-chloroethyl) 2-chloroethylphosphonate
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Record name BIS(2-CHLOROETHYL) (2-CHLOROETHYL)PHOSPHONATE
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Synthesis routes and methods I

Procedure details

Ethylene oxide, 816 g. (18.5 m) is added subsurface to a stirred solution of 824 g. (6.0 m) of phosphorus trichloride and 8.2 g. of 2-chloroethanol in 2.75 hr with cooling at 15°-20° C. The resulting reaction mixture consists of about 90% tris(2-chloroethyl) phosphite, the remainder being a mixture of phosphonates, is warmed to 80°, and 389 g. (5.4 m.) of acrylic acid containing 100 ppm of hydroquinone monomethyl ether is added in 1.2 hr with cooling at 80°-85°. The reaction mixture is warmed to 130° in 0.5 hr and kept at 130°-140° for 3.25 hr. Stripping to 165°/1 mm leaves 1881 g. of yellow liquid which is a mixture of 2-chloroethyl phosphonates, acidity 9.7 meq/100 g. Washing of a 622 g. portion with 5% sodium carbonate solution, followed by stripping at reduced pressure, gives 590 g. acidity 3.7 meq./100 g. Distillation of a portion of the washed material gives bis(2-chloroethyl) 2-chloroethylphosphonate, b.p. 148°-151°/0.5 mm., and 2-chloroethyl 3-[bis(2-chloroethoxy)phosphinyl]propionate, b.p. 189°-191°/0.1 mm, leaving a mixture containing higher molecular weight 2-chloroethyl phosphonates as undistilled residue.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Vinylphosphonic acid, CH2 =CH--PO(OH)2, can be prepared in a known manner by the following method: Phosphorus trichloride is reacted with ethylene oxide, the resulting tris(2-chloroethyl) phosphite is rearranged to give bis(2-chloroethyl) 2-chloroethylphosphonate, followed by reaction of the bis(2-chloroethyl) 2-chloroethylphosphonate with phosgene in the presence of suitable catalysts to give 2-chloroethylphosphonic dichloride (German Patent No. 2,132,962). The 2-chloroethylphosphonic dichloride can then be converted into vinylphosphonic acid by eliminating HCl in the presence of suitable catalysts (BaCl2) and subsequent hydrolysis of the vinylphosphonic dichloride formed (Chem. Abstr. 54, page 265 (1960)).
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